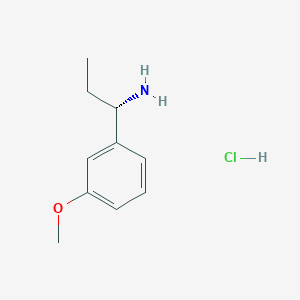

(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

(1S)-1-(3-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMOMOWBZZIRBU-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103395-83-9 | |

| Record name | (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Grignard Reaction-Based Route

One of the most established methods involves the use of a Grignard reagent to introduce the propan-1-amine side chain onto a 3-methoxyphenyl precursor.

- Starting Material: 3-Bromoanisole (3-bromo-1-methoxybenzene) is converted into a Grignard reagent by reaction with magnesium turnings in tetrahydrofuran (THF) under nitrogen atmosphere.

- Intermediate Formation: The Grignard reagent is reacted with (S)-1-(dimethylamino)-2-methylpentan-3-one to yield (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.

- Activation and Reductive Deoxygenation: The hydroxyl group of the intermediate is activated using methanesulfonic acid or para-toluenesulfonic acid in the presence of mineral acid and solvent (e.g., cyclohexane). Subsequently, reductive deoxygenation is performed using palladium catalysts (Pd/C) under hydrogen pressure to obtain the corresponding amine.

- Demethylation Step: The methoxy group can be demethylated using dimethyl sulfide in methanesulfonic acid to yield the phenol derivative if needed.

- Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid gas or hydrochloric acid in solvents like isopropanol or acetone.

This process yields the desired compound with high stereochemical purity and good yield (up to ~90% in intermediate steps and ~80-93% in final amine formation).

Reductive Amination Route

Although specific to the 2-methoxyphenyl analog, reductive amination principles are applicable:

- Starting Material: 3-Methoxybenzaldehyde (commercially available).

- Reaction: Reductive amination with a chiral amine or chiral auxiliary in the presence of reducing agents such as sodium triacetoxyborohydride.

- Purification: The resultant amine is isolated and converted into the hydrochloride salt by treatment with hydrochloric acid.

- Industrial Adaptation: Large-scale syntheses employ continuous flow reactors to improve efficiency and yield, followed by crystallization for purification.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard formation | Mg turnings, 3-Bromoanisole, THF, N2 atmosphere | 68–75 | 1 | - | Initiation with iodine crystal; reflux conditions |

| Grignard addition | (S)-1-(dimethylamino)-2-methylpentan-3-one | 25–30 | 12 | 90 | Quenched with water; pH adjusted with acetic acid and ammonia |

| Activation of -OH group | Methanesulfonic acid or p-toluenesulfonic acid, H2SO4, cyclohexane | 76–80 | 3 | - | Water removal by reflux; organic layer separation |

| Catalytic hydrogenation | Pd/C catalyst, H2 gas (5-7 kg/cm²), THF | 25–30 | 2–4 | 93.6 | Filtration of catalyst; concentration under reduced pressure |

| Demethylation | Dimethyl sulfide, methanesulfonic acid | 55–60 | 2–3 | - | Reaction quenched in ice water; extraction with toluene |

| Hydrochloride salt formation | HCl gas or HCl in isopropanol/acetone | Ambient | - | - | Crystallization to isolate hydrochloride salt |

Research Findings and Analysis

- The Grignard-based synthesis provides excellent stereochemical control, yielding predominantly the (S)-enantiomer.

- Activation of the hydroxyl group followed by reductive deoxygenation is critical to convert the intermediate alcohol to the amine efficiently.

- Palladium catalysts (Pd/C, Pd(OH)₂/C) are effective for hydrogenation steps, ensuring high yields and purity.

- Demethylation using dimethyl sulfide in acidic media is a mild and selective method to convert methoxy groups to phenols if required.

- The hydrochloride salt form improves compound stability and facilitates purification via crystallization.

- Process optimization includes temperature control, pH adjustments, and solvent selection to maximize yield and minimize impurities.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Grignard Reaction Route | Grignard reagent formation → addition → activation → hydrogenation → demethylation → salt formation | High stereoselectivity; good yields; scalable | Requires careful handling of reagents; multiple steps |

| Reductive Amination Route | Aldehyde + chiral amine + reductant → salt formation | Simpler starting materials; adaptable to continuous flow | Less documented for 3-methoxyphenyl variant; possible lower stereoselectivity |

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Structure and Mechanism of Action

The mechanism of action of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride involves interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. It is believed to increase the release of these neurotransmitters, influencing mood and cognitive functions. The compound may also act as a ligand for various receptors in the central nervous system (CNS), modulating their activity and leading to therapeutic effects.

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its chiral nature allows it to be utilized in stereoselective synthesis, facilitating the production of specific isomers in chemical reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Imines, nitriles |

| Reduction | Lithium aluminum hydride | Secondary or tertiary amines |

| Substitution | Halogens or nucleophiles | Various substituted derivatives |

Biology

In biological research, this compound is studied for its potential effects on neurotransmitter modulation . It shows promise in:

- Antidepressant Activity : By modulating serotonin and dopamine receptors, it may help treat mood disorders.

- Stimulant Properties : Similar to other amphetamines, it may produce stimulating effects through increased neurotransmitter release.

Medicine

The therapeutic potential of this compound is being explored for various medical applications:

- Neurological Disorders : Investigated for possible use in treating conditions such as depression and ADHD.

- Pharmaceutical Development : Its unique structure allows for exploration in drug design and development.

Industrial Applications

In industrial settings, this compound is utilized in the production of various chemical products and intermediates. Its role as a chiral auxiliary or catalyst can significantly influence the efficiency and selectivity of synthetic processes.

Case Study 1: Neuropharmacological Effects

Research has demonstrated that this compound exhibits significant neuropharmacological effects. A study indicated that the compound could enhance dopamine release, leading to increased locomotor activity in animal models. This suggests potential applications in treating disorders characterized by dopamine dysregulation.

Case Study 2: Synthesis of Derivatives

A recent study focused on synthesizing derivatives of this compound to evaluate their biological activities. The derivatives were tested for their ability to modulate receptor activity, revealing that some exhibited enhanced selectivity for specific targets compared to the parent compound.

Mecanismo De Acción

The mechanism of action of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with receptors, enzymes, or other proteins in biological systems.

Pathways Involved: It can modulate signaling pathways, enzyme activity, or receptor binding, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Enantiomeric and Substituent Variations

The following table highlights key structural analogs and their differences:

Key Observations:

Substituent Effects : Adding a methoxy group at the phenyl C5 position (CAS 2061996-57-2) increases molecular weight by ~30 g/mol and may enhance lipophilicity, affecting blood-brain barrier penetration .

Chain Length : The ethylamine analog (CAS 6298-96-0) has a shorter carbon chain, reducing steric bulk and possibly altering pharmacokinetic properties like absorption and half-life .

Pharmacologically Relevant Analogs

Tramadol-Related Impurities

These structural differences result in distinct chromatographic retention times (RRT 1.42) and pharmacological profiles compared to the target compound .

Methoxisopropamine Hydrochloride

Methoxisopropamine (Item No. 31545) is categorized as an arylcyclohexylamine and serves as a reference standard in forensic research. Unlike the target compound, it lacks the propan-1-amine chain but includes a cyclohexyl group, influencing its psychotropic activity .

Actividad Biológica

(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chiral compound with significant biological activity, particularly within the central nervous system. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the phenethylamine class, characterized by a propan-1-amine backbone substituted with a 3-methoxyphenyl group. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with various biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The compound may increase the release of these neurotransmitters in the central nervous system, leading to stimulating effects similar to other amphetamines .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : It interacts with serotonin and dopamine receptors, impacting mood regulation and potentially offering therapeutic benefits for mood disorders and neurodegenerative diseases.

- Antimicrobial Activity : Some studies suggest potential antibacterial properties, although further investigation is needed to confirm efficacy against specific pathogens .

- Analgesic Effects : The compound may have analgesic properties, which could be explored for pain management applications .

Table 1: Summary of Biological Activities

Study on Neurotransmitter Interaction

In a study examining the effects of this compound on neurotransmitter release, researchers found that the compound significantly increased dopamine levels in rat brain slices. This suggests its potential utility in treating conditions characterized by low dopamine levels, such as Parkinson's disease.

Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated moderate activity against N. meningitidis and H. influenzae, highlighting its potential as a lead compound for developing new antibiotics .

Synthesis and Applications

The synthesis of this compound involves several methods that ensure high yield and purity. It can be used as a chiral auxiliary or catalyst in organic synthesis, influencing stereoselective reactions.

Q & A

Q. What synthetic methodologies ensure high enantiomeric purity of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride?

- Methodological Answer :

The compound is synthesized via reductive amination of 3-methoxypropiophenone using a chiral catalyst (e.g., (R)- or (S)-BINAP with transition metals like Ru or Rh) to achieve stereochemical control. Post-synthesis, the free base is treated with HCl to form the hydrochloride salt, enhancing solubility. Key parameters include:- Temperature : 25–50°C for optimal reaction kinetics.

- Catalyst Loading : 1–5 mol% to balance cost and efficiency.

- Workup : Acid-base extraction to isolate the enantiomerically enriched product.

Enantiomeric excess (ee) ≥98% can be confirmed via chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the methoxyphenyl and propylamine backbone. Aromatic protons appear at δ 6.7–7.2 ppm, while the chiral center’s proton resonates near δ 3.8–4.2 ppm .

- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm assess purity (>99%). Chiral columns differentiate enantiomeric impurities .

- Mass Spectrometry : ESI-MS (m/z ~212 [M+H]) confirms molecular weight.

Q. How does the hydrochloride salt form influence physicochemical properties?

- Methodological Answer :

The hydrochloride salt improves aqueous solubility (up to 50 mg/mL in water at 25°C) and stability. Key considerations:- pH Stability : Stable in pH 3–6; degradation occurs in alkaline conditions via deprotonation.

- Storage : Store at 2–8°C under inert atmosphere (N) to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with amylose-based chiral stationary phases (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol (90:10 v/v).

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acylate the undesired (R)-enantiomer, enabling separation .

Q. What in vitro models evaluate receptor-binding activity of this compound?

- Methodological Answer :

- Radioligand Binding Assays : Transfected HEK293 cells expressing human serotonin (5-HT) or dopamine (D) receptors are incubated with H-labeled ligands (e.g., ketanserin for 5-HT). Competitive binding curves determine IC values.

- Functional Assays : Calcium flux or cAMP modulation in CHO cells assess agonist/antagonist activity. EC values for (S)-enantiomer are typically <1 µM, while (R)-enantiomer shows reduced potency .

Q. How can oxidative degradation during storage be mitigated?

- Methodological Answer :

- Antioxidants : Add 0.1% w/v ascorbic acid or BHT to formulations.

- Packaging : Use amber vials with oxygen-scavenging caps.

- Accelerated Stability Testing : Monitor degradation products (e.g., methoxyphenyl ketone) via LC-MS under 40°C/75% RH for 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.